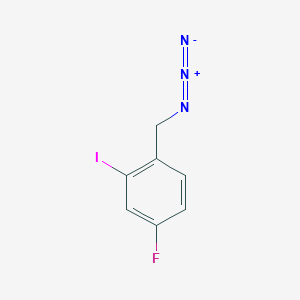
1-(Azidomethyl)-4-fluoro-2-iodobenzene
Cat. No. B8361336
M. Wt: 277.04 g/mol
InChI Key: WAQBMDAUVNOKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07157447B2
Procedure details


A solution of 1-(azidomethyl)-4-fluoro-2-iodobenzene (15.2 g, 54.8 mmol) in DMF (35 ml) at 0° C. was treated with triphenylphosphine (21.6 g, 81.2 mmol) and then stirred for 1 h. The reaction mixture was then treated with water (5 ml) and heated at 55° C. for 1 h. The DMF was concentrated in vacuo and the residue was diluted with ethyl acetate (200 ml). The organic phase was extracted with 0.5 N hydrochloric acid (140 ml) and the aqueous extract was washed with ethyl acetate. The aqueous phase was then adjusted to pH 9 with 1 N LiOH and extracted with ethyl acetate (2×200 ml). The combined organic phases were dried over anhydrous magnesium sulfate and concentrated. The residue was diluted with ether (200 ml), filtered and concentrated. Distillation of the residue in vacuo gave 8.52 g (62% yield) of the title amine as a clear oil: bp 85° C./0.35 torr (bulb to bulb distillation air bath temperature). 1HNMR 400 MHz (DMSO-d6) δ (ppm): 3.64 (2H, s, CH2), 7.27 (1H, m, aromatic), 7.53 (1H, dd, J=6 Hz and J=8.6H, aromatic), 7.83 (1H, dd, J=3 Hz and J=8 Hz, aromatic).



Identifiers


|
REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[I:12])=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>CN(C=O)C>[F:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][NH2:1])=[C:6]([I:12])[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC1=C(C=C(C=C1)F)I
|
|
Name
|
|
|
Quantity
|
21.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The DMF was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with ethyl acetate (200 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase was extracted with 0.5 N hydrochloric acid (140 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with ether (200 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the residue in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC(=C(C=C1)CN)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.52 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

